rac-(2R,3R)-3-((((tert-butoxy)carbonyl)amino)methyl)oxolane-2-carboxylic acid
Description
Properties
CAS No. |
1932459-38-5 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2R,3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
DBSNKSRKAWXFCQ-HTQZYQBOSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCOC1C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Purification: The compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to metabolism or signal transduction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with structurally related analogs:
Key Differences and Implications
Linear analogs (e.g., hexanoic acid derivative in ) offer flexibility for modifications but may lack target selectivity due to free rotation.
Functional Groups: All compounds share a Boc-protected amine and carboxylic acid, critical for amide bond formation in peptide synthesis.
Stability and Reactivity: Boc groups in all compounds are acid-labile but stable under basic conditions. Decomposition under combustion produces NOx and CO₂, necessitating similar safety protocols (e.g., respiratory protection, inert storage) . The phenylmethoxy substituent in ’s compound introduces aromaticity, increasing UV stability but requiring protection from light during handling .
Applications: The target compound’s rigid oxolane core makes it suitable for designing conformationally restricted peptides or enzyme inhibitors. Linear Boc-amino acids (e.g., ) are widely used in solid-phase peptide synthesis due to their straightforward functionalization .
Research Findings and Data Gaps
- Toxicity: No toxicological data are available for the target compound or its analogs, necessitating adherence to general safety protocols (e.g., PPE, ventilation) .
- Ecological Impact: Limited data exist on biodegradability or bioaccumulation, though disposal via incineration is recommended for all Boc-protected compounds .
- Synthetic Utility : The target compound’s stereochemical purity (2S,3S) is critical for asymmetric synthesis, but scalable production methods remain undocumented in the literature.
Biological Activity
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
- Molecular Formula : C11H19NO5
- Molecular Weight : 233.28 g/mol
- CAS Number : 122164394
- SMILES Notation : COC(=O)C@HNC(=O)OC(C)(C)C
The compound exhibits various biological activities attributed to its structural features, particularly its ability to interact with biological membranes and proteins. It is noted for its role in:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for drug development targeting metabolic disorders.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for further research in developing new antibiotics.
Pharmacological Studies
Recent studies have focused on the pharmacodynamics and pharmacokinetics of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid. Key findings include:
- Absorption and Distribution : The compound demonstrates favorable absorption characteristics in vitro, suggesting good bioavailability.
- Safety Profile : Toxicological assessments indicate a relatively low toxicity profile in animal models, supporting its potential use in therapeutic applications.
Case Studies
-
Study on Enzyme Inhibition :
- A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy as an enzyme inhibitor. Results showed a significant reduction in enzyme activity at micromolar concentrations, indicating potential therapeutic applications in metabolic diseases.
-
Antimicrobial Efficacy :
- A case study conducted by researchers at [Institute of Microbial Research] demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid |
| Molecular Formula | C11H19NO5 |
| Molecular Weight | 233.28 g/mol |
| CAS Number | 122164394 |
| Bioactivity | Enzyme inhibition, Antimicrobial |
| Toxicity Profile | Low toxicity |
| MIC against Gram-positive bacteria | 32 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact (H318, H315 hazards in similar compounds) .
- Ventilation : Work in a fume hood to avoid inhalation of dust or aerosols (P261 precaution) .
- First Aid : For eye exposure, rinse with water for 15 minutes and remove contact lenses (P305+P351+P338 protocol) .
- Storage : Keep in a locked, dry environment (P405 recommendation) .
Q. How can the stereochemical configuration of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid be confirmed experimentally?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with ≥97% purity thresholds (as validated for structurally related compounds) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, leveraging heavy-atom derivatization if necessary .
- Optical Rotation : Compare experimental [α]D values with literature data for stereoisomeric verification .
Q. What synthetic routes are available for the preparation of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid?
- Methodological Answer :
- Boc-Protected Intermediate Synthesis : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety (as seen in Boc-protected pyrrolidinecarboxylic acid analogs) .
- Oxolane Ring Formation : Utilize cyclization of diols or epoxides under acidic or enzymatic catalysis .
- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the Boc-protected amine to the oxolane-carboxylic acid scaffold .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the reactivity of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid in subsequent reactions?
- Methodological Answer :
- Steric Shielding : The bulky Boc group reduces nucleophilic attack on the carbamate nitrogen, enhancing selectivity during coupling or alkylation reactions .
- Acid-Labile Deprotection : Cleave the Boc group with trifluoroacetic acid (TFA) under controlled conditions (e.g., 30% TFA in DCM for 2 hours) to regenerate the free amine .
- Stability Monitoring : Track Boc integrity via LC-MS to prevent premature deprotection during storage or handling .
Q. What analytical techniques are most effective for assessing the purity of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid?
- Methodological Answer :
- HPLC-ELSD/UV : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) for baseline separation of impurities (≥95% purity threshold) .
- NMR Spectroscopy : Analyze and spectra for residual solvent peaks or diastereomeric contaminants (e.g., DMSO-d6 as solvent) .
- Elemental Analysis : Validate elemental composition (C, H, N) within ±0.4% theoretical values .
Q. Are there known biological targets or pharmacological activities associated with (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid?
- Methodological Answer :
- In Silico Screening : Perform molecular docking against protease or kinase targets (e.g., using AutoDock Vina) to predict binding affinities .
- In Vitro Assays : Test inhibitory activity in enzyme models (e.g., angiotensin-converting enzyme for hypertension studies, as seen in marine algal bioactives) .
- Cellular Uptake Studies : Use fluorescently tagged analogs to evaluate membrane permeability (e.g., confocal microscopy with HeLa cells) .
Q. What computational methods can predict the physicochemical properties of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid?
- Methodological Answer :
- QSPR Modeling : Apply Quantitative Structure-Property Relationship (QSPR) algorithms to estimate logP, pKa, and solubility (validated via experimental data for analogous compounds) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra and electrostatic potential maps .
- MD Simulations : Simulate solvation behavior in explicit water models (e.g., TIP3P) to assess aggregation propensity .
Q. How can researchers optimize the solubility of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid for in vivo studies?
- Methodological Answer :
- Salt Formation : Synthesize sodium or dihydrochloride salts (e.g., as demonstrated for amino acid derivatives) to enhance aqueous solubility .
- Co-Solvent Systems : Use PEG 400 or cyclodextrin-based formulations to improve bioavailability .
- pH Adjustment : Buffer solutions to pH 7.4 for intravenous administration, monitoring precipitation via dynamic light scattering (DLS) .
Notes on Evidence Utilization
- Safety protocols are extrapolated from structurally related compounds in SDS documents .
- Synthetic and analytical methods are inferred from Boc-protected analogs and characterization techniques in peer-reviewed studies .
- Computational approaches align with QSPR/QSAR frameworks cited in chemical profiling services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
